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For researchers, scientists, and professionals in drug development, accurately determining the

binding affinity of antibodies is a critical step in the evaluation of therapeutic and diagnostic

candidates. The labeling of antibodies with fluorescent dyes, such as Disulfo-Indocyanine

Green (Disulfo-ICG), is a common practice for a variety of applications, including in vivo

imaging and immunoassays. However, this modification can potentially impact the antibody's

binding characteristics. This guide provides a comprehensive comparison of key methods for

assessing the binding affinity of Disulfo-ICG labeled antibodies, complete with experimental

protocols and supporting data to aid in the selection of the most appropriate technique.

Impact of Disulfo-ICG Labeling on Antibody Affinity
Labeling an antibody with a fluorophore like Disulfo-ICG, typically through amine-reactive

succinimidyl esters, can influence its binding affinity. The degree of labeling (DOL), or the molar

ratio of dye to antibody, is a crucial factor. Over-labeling can lead to steric hindrance at the

antigen-binding site (Fab region) or conformational changes in the antibody structure,

potentially reducing its affinity. Therefore, it is essential to characterize the binding affinity of the

labeled antibody and compare it to its unlabeled counterpart to ensure that its biological activity

is retained.
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Several biophysical techniques are available to measure the binding affinity (typically

expressed as the equilibrium dissociation constant, KD) of antibodies. The choice of method

depends on factors such as the required throughput, sensitivity, sample consumption, and

whether kinetic data (association and dissociation rates) are needed. Below is a comparative

overview of four widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer

Interferometry (BLI), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence

Polarization Immunoassay (FPIA).
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Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible affinity data. The

following sections provide step-by-step protocols for each technique, along with visual

workflows.

Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, label-free technique for characterizing biomolecular interactions.

[6][7][8] It measures the change in the refractive index at the surface of a sensor chip as

molecules bind and dissociate.

Experimental Protocol:

Sensor Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) using a mixture of

N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ligand Immobilization: Inject the antigen (ligand) over the activated surface to achieve the

desired immobilization level. Deactivate any remaining active esters with an injection of

ethanolamine.

Analyte Injection: Inject a series of concentrations of the Disulfo-ICG labeled antibody

(analyte) over the ligand-immobilized surface. A reference flow cell without the ligand is used

to subtract non-specific binding.

Dissociation: Flow buffer over the sensor chip to monitor the dissociation of the antibody

from the antigen.

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound

antibody and prepare the surface for the next cycle.
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Data Analysis: Fit the association and dissociation curves (sensorgram) to a suitable binding

model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate

constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Workflow Diagram:
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(Ethanolamine)
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(Dissociation) Regenerate Surface Generate Sensorgram Fit to Binding Model Determine kon, koff, KD
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SPR Experimental Workflow

Bio-Layer Interferometry (BLI)
BLI is another real-time, label-free technique that measures the change in the interference

pattern of white light reflected from the surface of a biosensor tip as molecules bind.[1][9][10]

Experimental Protocol:

Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.

Ligand Immobilization: Immerse the biosensors in a solution containing the biotinylated

antigen to load it onto the streptavidin-coated biosensor tips.

Baseline: Establish a baseline by dipping the biosensors into the assay buffer.

Association: Move the biosensors into wells containing different concentrations of the

Disulfo-ICG labeled antibody to measure the association phase.

Dissociation: Transfer the biosensors back into the assay buffer to monitor the dissociation of

the antibody.

Data Analysis: Similar to SPR, fit the resulting sensorgrams to a binding model to calculate

kon, koff, and KD.
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Workflow Diagram:
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BLI Experimental Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be adapted to determine binding affinity, typically by

measuring the concentration of bound antibody at equilibrium.[11][12][13]

Experimental Protocol:

Antigen Coating: Coat a 96-well plate with the antigen at a non-saturating concentration and

incubate overnight.

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g.,

BSA or non-fat milk).

Antibody Incubation: Add serial dilutions of the Disulfo-ICG labeled antibody to the wells and

incubate to allow binding to reach equilibrium.

Washing: Wash the plate to remove unbound antibodies.

Detection: Since the antibody is already labeled with Disulfo-ICG, the fluorescence can be

directly measured using a plate reader with appropriate excitation and emission filters for the

near-infrared spectrum. Alternatively, a secondary antibody conjugated to an enzyme (e.g.,

HRP) can be used for signal amplification, followed by the addition of a substrate.

Data Analysis: Plot the signal (fluorescence intensity or absorbance) against the antibody

concentration. Fit the data to a saturation binding curve (e.g., one-site binding model) to
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determine the KD.

Workflow Diagram:

Coat Plate with Antigen

Block Plate

Add Labeled Antibody
(Serial Dilutions)

Incubate to Equilibrium

Wash Unbound Antibody

Measure Fluorescence

Plot Signal vs. Concentration

Fit Curve to Determine KD

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12379546?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ELISA for Affinity Determination Workflow

Fluorescence Polarization Immunoassay (FPIA)
FPIA is a solution-based technique that measures the change in polarization of emitted light

from a fluorescent tracer.[4][14][15] When a small fluorescent molecule (tracer) binds to a

larger molecule (antibody), its rotation slows, and the polarization of the emitted light increases.

Experimental Protocol:

Reagent Preparation: Prepare a solution of the Disulfo-ICG labeled antibody at a fixed

concentration. Prepare a serial dilution of the unlabeled antigen.

Tracer Preparation: A small, fluorescently labeled version of the antigen (tracer) is required. If

the Disulfo-ICG labeled antibody is the subject, a competitive FPIA format is used where a

known fluorescently labeled antigen competes with the unlabeled antigen for binding to the

antibody.

Reaction Mixture: In a microplate, combine the Disulfo-ICG labeled antibody, the

fluorescently labeled antigen tracer, and varying concentrations of the unlabeled antigen.

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

Measurement: Measure the fluorescence polarization using a plate reader equipped with

polarizers.

Data Analysis: Plot the fluorescence polarization values against the concentration of the

unlabeled antigen. The data is then fit to a competitive binding model to determine the IC50,

from which the Ki (and thus KD) of the unlabeled antigen can be calculated.

Workflow Diagram:
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Competitive FPIA Workflow

Conclusion
The assessment of binding affinity for Disulfo-ICG labeled antibodies is crucial for ensuring

their functionality. Each of the described techniques—SPR, BLI, ELISA, and FPIA—offers

distinct advantages and is suited for different experimental needs. SPR and BLI provide

detailed kinetic information, which is invaluable for understanding the dynamics of the antibody-

antigen interaction. ELISA and FPIA are higher-throughput methods suitable for screening and

equilibrium binding analysis. When working with labeled antibodies, it is always recommended
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to compare the affinity to the unlabeled parent antibody to quantify any potential impact of the

conjugation process. By carefully selecting the appropriate method and following a robust

experimental protocol, researchers can confidently characterize the binding properties of their

Disulfo-ICG labeled antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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